molecular formula C19H20FN3O3S B2473187 N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923684-90-6

N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

カタログ番号: B2473187
CAS番号: 923684-90-6
分子量: 389.45
InChIキー: TULUYGQJJPAJNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (hereafter referred to as Compound A) is a pyrazoline derivative featuring a 2-fluorophenyl substituent, a propanoyl group, and a methanesulfonamide moiety attached to a phenyl ring. The presence of the fluorophenyl group may enhance metabolic stability and binding affinity, while the sulfonamide moiety could improve solubility and hydrogen-bonding interactions with biological targets .

特性

IUPAC Name

N-[2-[3-(2-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-3-19(24)23-18(13-8-4-6-10-15(13)20)12-17(21-23)14-9-5-7-11-16(14)22-27(2,25)26/h4-11,18,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULUYGQJJPAJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

\text{N 2 5 2 fluorophenyl 1 propanoyl 4 5 dihydro 1H pyrazol 3 yl phenyl}methanesulfonamide}

This structure features a pyrazole ring substituted with a fluorophenyl group, which is critical for its biological activity. The presence of the methanesulfonamide moiety enhances its pharmacokinetic properties.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have shown inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been evaluated for anti-inflammatory activity. Molecular docking studies suggest that this compound may effectively inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory responses .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been noted in various studies. Compounds structurally related to N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide have shown promising results against bacterial strains and fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to the modifications of the pyrazole scaffold and their effects on biological activity:

ModificationEffect on Activity
Fluorine substitution on phenylIncreases potency against tumor cells
Methanesulfonamide groupEnhances solubility and bioavailability
Propanoyl groupImproves binding affinity to target enzymes

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structural features to N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide showed IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • In Vivo Studies : In vivo experiments using animal models have illustrated that this compound exhibits significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The reduction in edema and inflammatory markers supports its potential therapeutic application .
  • Molecular Docking Analysis : Computational studies using molecular docking have revealed that N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide binds effectively to multiple targets involved in inflammation and cancer progression. The binding affinities were calculated using various scoring functions, indicating strong interactions with target proteins .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is C19H20FN3O3SC_{19}H_{20}FN_3O_3S with a molecular weight of approximately 389.4 g/mol. The structure features a pyrazole moiety, which is known for its diverse biological activities.

Antitumor Activity:
Research indicates that derivatives of pyrazoles, including N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, such as the BRAF(V600E) mutation and EGFR signaling pathways, making them promising candidates for cancer therapeutics .

Antimicrobial Properties:
The compound has also been studied for its antimicrobial activity. Its derivatives have demonstrated effectiveness against various bacterial strains and fungi. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects:
The methanesulfonamide group in the compound may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory mediators, suggesting that N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide could be useful in treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy in Preclinical Models
A study evaluated the antitumor efficacy of N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide in xenograft models. Results showed significant tumor reduction compared to control groups, indicating its potential as an effective therapeutic agent against specific cancer types.

Case Study 2: Antimicrobial Activity Assessment
In vitro tests assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its viability as a new class of antibiotics.

類似化合物との比較

Comparison with Structural Analogs

The following compounds share structural similarities with Compound A, differing primarily in substituents and functional groups.

2.1 Key Structural Differences and Similarities
Table 1: Structural Comparison of Compound A with Analogs
Compound Name & Identifier Substituents Key Structural Variations
Compound A - 2-Fluorophenyl
- Propanoyl
- Methanesulfonamide
Reference compound with balanced lipophilicity and hydrogen-bonding capacity.
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide - 3-Chlorophenylsulfonyl
- Ethanesulfonamide
Chlorine atom introduces electronegativity; bulkier sulfonamide may reduce solubility .
N-{3-[5-(2-Methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide - 2-Methylphenyl
- Isobutyryl (2-methylpropanoyl)
Methyl group increases lipophilicity; branched acyl group may alter metabolic stability .
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - Triazole ring
- Carbothioamide
Triazole enhances pharmacokinetics; thiocarbamide offers distinct hydrogen-bonding modes .
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide - Chlorophenoxymethyl
- Ethylpyrazole sulfonamide
Ether linkage improves membrane permeability; ethyl group may modulate potency .
2.2 Analysis of Substituent Effects
  • Fluorine vs. Chlorine: The 2-fluorophenyl group in Compound A provides moderate electronegativity and metabolic stability.
  • Propanoyl vs. Isobutyryl: The propanoyl group in Compound A is linear, whereas the isobutyryl group in ’s analog is branched. This branching may hinder enzymatic degradation, improving metabolic stability, but could also increase steric hindrance at binding sites .
  • Methanesulfonamide vs. Ethanesulfonamide :
    • The smaller methanesulfonamide in Compound A likely offers better solubility compared to the bulkier ethanesulfonamide in ’s compound, which may reduce bioavailability .
  • Triazole and Carbothioamide Additions :
    • The triazole ring in ’s compound acts as a bioisostere for amide bonds, enhancing resistance to hydrolysis. The carbothioamide group provides sulfur-based hydrogen bonding, which could improve interactions with cysteine residues in enzymes .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this sulfonamide-pyrazole derivative, and how can reaction efficiency be improved?

Answer:
The synthesis involves multi-step organic reactions, including cyclocondensation of hydrazines with α,β-unsaturated ketones to form the pyrazole core, followed by sulfonamide coupling. To optimize yield and purity:

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity by enabling rapid, uniform heating .
  • Continuous flow chemistry enhances scalability and minimizes side reactions through precise control of residence time and temperature gradients .
  • Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) predict optimal intermediates and transition states, reducing trial-and-error experimentation .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) resolves the 3D molecular geometry. Use SHELXL for refinement, leveraging constraints for anisotropic displacement parameters and hydrogen bonding networks .
  • NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) confirms regiochemistry and substituent orientation. For example, coupling constants in the pyrazole ring distinguish cis/trans diastereomers .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, critical for confirming synthetic intermediates .

Basic: How can researchers screen the biological activity of this compound in vitro?

Answer:

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
  • Cellular viability assays (e.g., MTT) assess cytotoxicity. Use HEK-293 or HeLa cell lines with controlled incubation times (24–72 hours) to evaluate therapeutic windows .

Advanced: How can statistical experimental design (DoE) optimize reaction conditions for this compound?

Answer:

  • Apply Box-Behnken or central composite designs to evaluate variables (temperature, catalyst loading, solvent polarity). For example:

    FactorRangeResponse (Yield %)
    Temp (°C)60–12045–82
    Catalyst (mol%)5–1550–90
    • Use ANOVA to identify significant factors and interactions, reducing the number of experiments by >50% while maximizing yield .
  • Integrate machine learning (e.g., random forest regression) with DoE to predict optimal conditions from historical data .

Advanced: What challenges arise in crystallographic refinement, and how can software tools address them?

Answer:

  • Disorder in flexible substituents (e.g., propanoyl groups): Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement .
  • Twinned crystals : Use SHELXD for structure solution and TWIN/BASF commands in SHELXL to refine twin laws .
  • Validation : Cross-check with WinGX’s PARST and PLATON to ensure geometric accuracy (e.g., bond lengths within 3σ of CSD averages) .

Advanced: How do density functional theory (DFT) calculations enhance understanding of electronic properties?

Answer:

  • HOMO-LUMO analysis predicts reactivity sites. For example, the sulfonamide group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .
  • Mulliken charge distribution identifies electrophilic centers (e.g., fluorophenyl ring) for regioselective functionalization .
  • Compare DFT-optimized geometries with SC-XRD data (RMSD < 0.1 Å) to validate computational models .

Advanced: How can molecular docking elucidate the compound’s mechanism of action?

Answer:

  • Target selection : Prioritize sulfonamide-binding proteins (e.g., HDACs, COX-2) using UniProt or PDB databases.
  • Docking workflow :
    • Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB: 1CX2).
    • Use AutoDock Vina with Lamarckian GA (25 runs, exhaustiveness=32).
    • Validate poses with MM/GBSA binding energy calculations (<−8 kcal/mol indicates strong affinity) .
  • Cross-validate with SPR or ITC to correlate docking scores with experimental Kd values .

Advanced: How should researchers resolve discrepancies between spectroscopic and crystallographic data?

Answer:

  • NMR vs. X-ray conflicts (e.g., rotational isomers):
    • Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering).
    • Use SC-XRD to confirm the dominant solid-state conformation .
  • Mass spec vs. elemental analysis : Recalibrate HRMS with internal standards (e.g., sodium formate clusters) and repeat combustion analysis for C/H/N/S .

Advanced: What strategies improve the stability of this compound under physiological conditions?

Answer:

  • pH stability profiling : Use HPLC to monitor degradation in buffers (pH 1–10). For example, the sulfonamide group hydrolyzes at pH < 2, requiring enteric coatings for oral delivery .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent aggregation in aqueous solutions .

Advanced: How can researchers leverage high-throughput crystallography for polymorph screening?

Answer:

  • Automated crystallization : Use mosquito® LCP to set up 96-well plates with varied precipitant combinations.
  • Synchrotron radiation (e.g., Diamond Light Source) collects datasets in <1 min/crystal, identifying polymorphs via cluster analysis of unit cell parameters .
  • Refinement pipelines (e.g., SHELXE + Phenix) automate structure solution for rapid polymorph comparison .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。